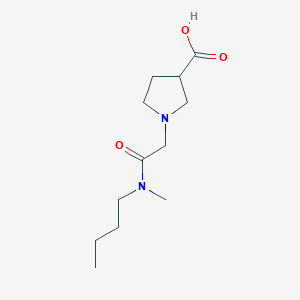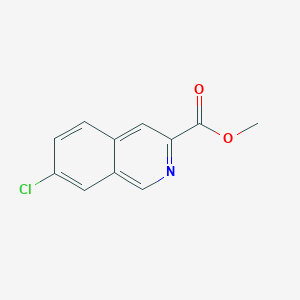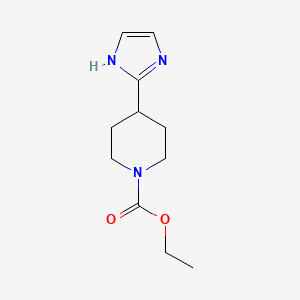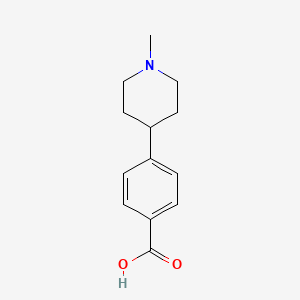
4-(1-Methylpiperidin-4-YL)benzoic acid
Übersicht
Beschreibung
4-(1-Methylpiperidin-4-YL)benzoic acid is a chemical compound . It is used as an intermediate in the pharmaceutical industry .
Molecular Structure Analysis
The molecular structure of 4-(1-Methylpiperidin-4-YL)benzoic acid is represented by the InChI code:1S/C13H17NO2/c1-14-8-6-11(7-9-14)10-2-4-12(5-3-10)13(15)16/h2-5,11H,6-9H2,1H3,(H,15,16) . This indicates that the compound has a molecular weight of 219.28 . Physical And Chemical Properties Analysis
4-(1-Methylpiperidin-4-YL)benzoic acid is a solid at room temperature . It has a molecular weight of 219.28 .Wissenschaftliche Forschungsanwendungen
-
Application in 5-HT6 Receptor Antagonists
- Scientific Field : Neurology and Pharmacology .
- Summary of Application : This compound has been used in the synthesis of a novel series of [3-[(1-Methylpiperidin-4-yl) methyl] arylsulfonyl]-1H-indole derivatives, which are potent and selective 5-HT6R antagonists .
- Methods of Application : The exact methods of application are not specified in the source, but it involves chemical synthesis of the mentioned derivatives .
- Results or Outcomes : The lead compound from this series shows potent in vitro binding affinity, functional antagonistic activity at 5-HT6R, good pharmacokinetic profile, excellent selectivity and no Cytochrome P450 liabilities .
-
Application in Bactericidal Compounds
- Scientific Field : Microbiology .
- Summary of Application : Compounds containing “4-(1-Methylpiperidin-4-YL)benzoic acid” have been found to have bactericidal properties .
- Methods of Application : The exact methods of application are not specified in the source, but it likely involves the use of these compounds in a microbiological context .
- Results or Outcomes : These compounds were found to be bactericidal for the S. epidermidis strain .
-
Application in Cancer Research
- Scientific Field : Oncology .
- Summary of Application : Compounds synthesized with “4-(1-Methylpiperidin-4-YL)benzoic acid” have been evaluated for their cytotoxicity against cancer cell lines .
- Methods of Application : The exact methods of application are not specified in the sources, but it involves the use of these compounds in oncological research .
- Results or Outcomes : Some of the synthesized compounds showed significant cytotoxic effects with IC50 values close to the standard drug .
-
Application in Chemical Synthesis
- Scientific Field : Chemistry .
- Summary of Application : “4-(1-Methylpiperidin-4-YL)benzoic acid” is used as a starting material in the synthesis of various chemical compounds .
- Methods of Application : The compound is used in various chemical reactions to synthesize new compounds .
- Results or Outcomes : The outcomes of these syntheses are new compounds with potential applications in various fields .
-
Application in Material Science
- Scientific Field : Material Science .
- Summary of Application : “4-(1-Methylpiperidin-4-YL)benzoic acid” is used as a starting material in the synthesis of various materials .
- Methods of Application : The compound is used in various chemical reactions to synthesize new materials .
- Results or Outcomes : The outcomes of these syntheses are new materials with potential applications in various fields .
-
Application in Environmental Science
- Scientific Field : Environmental Science .
- Summary of Application : “4-(1-Methylpiperidin-4-YL)benzoic acid” has been studied for its environmental impact, particularly its hydrolysis rate .
- Methods of Application : The compound’s environmental impact is studied using various environmental science techniques .
- Results or Outcomes : The compound has a hydrolysis half-life of 2.290 years at pH 8 .
Safety And Hazards
The compound is associated with the GHS07 pictogram and has the signal word “Warning”. Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Eigenschaften
IUPAC Name |
4-(1-methylpiperidin-4-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-14-8-6-11(7-9-14)10-2-4-12(5-3-10)13(15)16/h2-5,11H,6-9H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOFWSNMLTCIWPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)C2=CC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30592408 | |
| Record name | 4-(1-Methylpiperidin-4-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30592408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-Methylpiperidin-4-YL)benzoic acid | |
CAS RN |
281234-85-3 | |
| Record name | 4-(1-Methylpiperidin-4-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30592408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

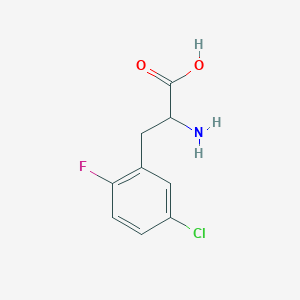
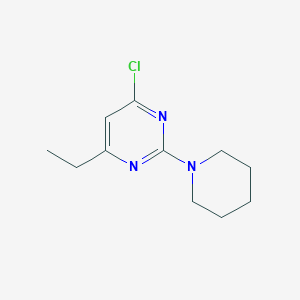

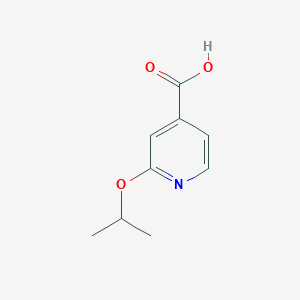
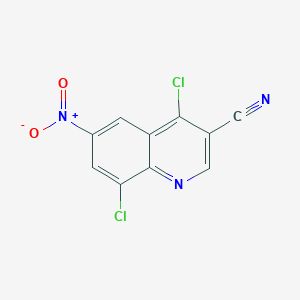
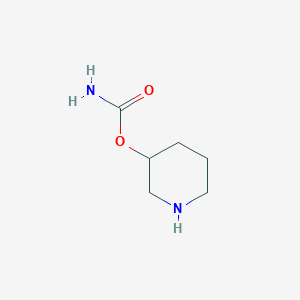
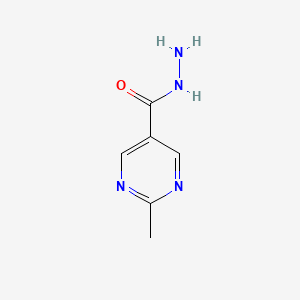
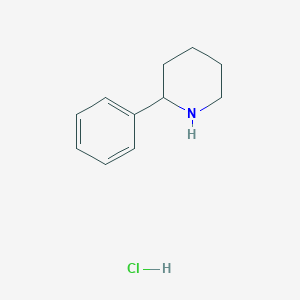
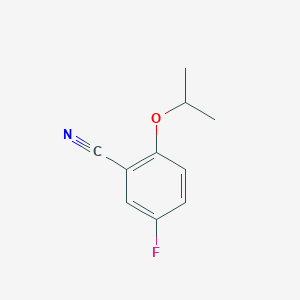
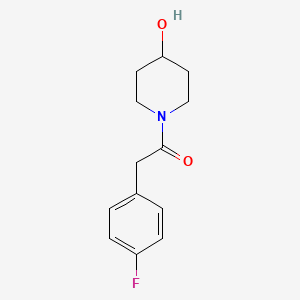
![1-[2-(4-Methoxyphenyl)ethyl]piperidin-4-ol](/img/structure/B1369568.png)
